Heptyl 2-methyl-5-(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)naphtho[1,2-b]furan-3-carboxylate
Description
Heptyl 2-methyl-5-(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)naphtho[1,2-b]furan-3-carboxylate is a synthetic compound featuring a polycyclic aromatic framework. Its core structure comprises a benzo[cd]indole moiety fused with a naphthofuran system, modified by a sulfonamide linkage and a heptyl ester group. This compound belongs to a class of molecules designed to target protein-protein interactions (PPIs), particularly those involving inflammatory pathways such as TNF-α/NF-κB signaling .
Properties
IUPAC Name |
heptyl 2-methyl-5-[(2-oxo-1H-benzo[cd]indol-6-yl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O6S/c1-3-4-5-6-9-17-39-32(36)28-19(2)40-30-21-12-8-7-11-20(21)26(18-24(28)30)34-41(37,38)27-16-15-25-29-22(27)13-10-14-23(29)31(35)33-25/h7-8,10-16,18,34H,3-6,9,17H2,1-2H3,(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYGROVMEQPMFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C5C=CC=C6C5=C(C=C4)NC6=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Heptyl 2-methyl-5-(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)naphtho[1,2-b]furan-3-carboxylate is Mycobacterium tuberculosis N-terminal His6-tagged PTPB . This protein plays a crucial role in the survival and virulence of Mycobacterium tuberculosis.
Mode of Action
The compound interacts with its target by inhibiting its activity. The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 2.28E+4nM . This indicates that the compound has a moderate inhibitory effect on the target protein.
Biological Activity
Heptyl 2-methyl-5-(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)naphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial, antitumor, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 520.60 g/mol. The compound features a complex structure that includes multiple functional groups which contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. In comparative tests, this compound exhibited superior antibacterial efficacy against Gram-positive and Gram-negative bacteria when benchmarked against standard antibiotics like ampicillin. Notably, it demonstrated significant potency against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity Comparison
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Heptyl Compound | MRSA | 0.5 µg/mL |
| Heptyl Compound | Pseudomonas aeruginosa | 0.7 µg/mL |
| Ampicillin | MRSA | 1.0 µg/mL |
| Ampicillin | Pseudomonas aeruginosa | 1.5 µg/mL |
This table illustrates the MIC values for this compound compared to ampicillin against key bacterial strains.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines. The mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase. Molecular docking studies suggest that the compound interacts effectively with specific proteins involved in cancer cell growth .
Table 2: Antitumor Activity Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 10 |
| A549 (Lung) | 15 |
| HeLa (Cervical) | 12 |
This table summarizes the IC50 values indicating the concentration required to inhibit cell growth by 50% for various cancer cell lines.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and tumor progression.
- Kinase Inhibition : Studies have indicated that it may inhibit serine/threonine kinases which are crucial in various signaling pathways related to cancer and inflammation .
Case Studies
A notable case study involved the evaluation of the compound's efficacy in a murine model of bacterial infection where it significantly reduced bacterial load compared to control groups treated with standard antibiotics. Additionally, in a xenograft model for cancer, administration of the compound resulted in reduced tumor size and improved survival rates .
Comparison with Similar Compounds
Key Observations :
- The target compound’s heptyl ester group distinguishes it from analogs with aromatic or cyclic aliphatic substituents (e.g., 4c, S10). This modification may enhance solubility in lipid-rich environments .
- Synthesis yields for similar derivatives range from 10% (4d) to 68% (4e, S10), influenced by steric hindrance and reactivity of substituents .
Key Observations :
- The benzo[cd]indole sulfonamide core is critical for binding to inflammatory targets like NF-κB and RORγ .
- Bulky substituents (e.g., naphthalen-1-ylmethyl in S10) improve steric complementarity with hydrophobic pockets in target proteins, enhancing potency .
- The heptyl ester in the target compound may prolong half-life by resisting metabolic cleavage, though this requires experimental validation.
Computational and Docking Insights
- Molecular docking studies of S10 revealed hydrogen bonding between the sulfonamide group and TNFR1 residues (Asn 110, Gln 114), while the naphthyl group occupied a hydrophobic cleft .
- Virtual screening for RORγ inhibitors highlighted the importance of planar aromatic systems (e.g., indole in 4e) for π-π stacking with Phe 377 and Phe 382 residues .
Q & A
Q. What are the recommended synthetic routes for introducing the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido moiety into naphthofuran carboxylate scaffolds?
The sulfonamido group is typically introduced via sulfonylation of an amine intermediate. For example, sulfonyl chloride derivatives (e.g., 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride) react with primary amines under basic conditions (e.g., Et₃N or DMAP in DMF) at room temperature. Post-reaction purification involves extraction with ethyl acetate, washing with brine, and column chromatography . NMR (¹H, ¹³C) and HRMS are critical for verifying regioselectivity and purity .
Q. How can researchers optimize the yield of heptyl ester formation in the final carboxylate derivative?
Heptyl esterification is achieved via Steglich esterification or alkylation of the carboxylic acid precursor. Use of DCC/DMAP in anhydrous dichloromethane under nitrogen atmosphere is common. Monitoring by TLC (hexane:ethyl acetate 3:1) ensures reaction completion. Yields >70% are reported when intermediates are rigorously dried prior to reaction .
Q. What analytical techniques are essential for characterizing the fused benzo[cd]indole-naphthofuran system?
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve complex fused-ring systems, with refinement against high-resolution data (R < 0.05) .
- NMR spectroscopy : Aromatic proton environments (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) confirm ring fusion and substituent positions .
- Mass spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 550.1523) .
Advanced Research Questions
Q. How should researchers address discrepancies in bioactivity data between batches synthesized via divergent routes?
Contradictions often arise from undetected regioisomers or solvent residues. Solutions include:
- Crystallographic validation : Use SHELXD for phase determination to confirm the correct sulfonamido regiochemistry .
- HPLC-MS purity checks : Gradient elution (ACN/H₂O + 0.1% formic acid) identifies byproducts with ≥95% purity thresholds .
- Docking studies : Compare bioactive conformers with X-ray structures to rule out stereochemical mismatches .
Q. What experimental design considerations are critical for in vitro biological screening of this compound?
- Solubility optimization : Use DMSO stock solutions (<0.1% v/v) to avoid cytotoxicity. Confirm solubility via dynamic light scattering (DLS) in PBS .
- Control experiments : Include structurally analogous compounds (e.g., ethyl or methyl esters) to isolate the heptyl chain’s pharmacokinetic effects .
- Dose-response validation : Replicate assays in triplicate with IC₅₀ values calculated via nonlinear regression (e.g., GraphPad Prism) .
Q. How can researchers resolve overlapping signals in the ¹H NMR spectra of this compound?
- Advanced NMR techniques : Utilize 2D COSY and HSQC to assign aromatic protons (δ 6.5–8.5 ppm) and differentiate naphthofuran (δ 7.8–8.3 ppm) from benzoindole (δ 7.1–7.6 ppm) signals .
- Variable-temperature NMR : Reduce signal broadening caused by slow rotation of the heptyl chain at 25°C by acquiring spectra at 50°C .
Q. What strategies mitigate decomposition during prolonged storage of the compound?
- Lyophilization : Store as a lyophilized solid under argon at -20°C to prevent hydrolysis of the ester group.
- Stability assays : Monitor degradation via LC-MS every 3 months; avoid aqueous buffers with pH > 8.0 .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Analytical Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
